molecular formula C₉H₁₁NO₅ B1145491 erythro-β,3-Dihydroxy-L-tyrosine CAS No. 34047-62-6

erythro-β,3-Dihydroxy-L-tyrosine

Cat. No.: B1145491
CAS No.: 34047-62-6
M. Wt: 213.19
InChI Key:
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Description

Erythro-β,3-Dihydroxy-L-tyrosine is a compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-β,3-Dihydroxy-L-tyrosine typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion of L-tyrosine using tyrosine hydroxylase, which adds hydroxyl groups to the aromatic ring of tyrosine . This reaction requires cofactors such as tetrahydrobiopterin and molecular oxygen.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms that express tyrosine hydroxylase. These microorganisms can convert L-tyrosine to this compound under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Dopaquinone

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted tyrosine derivatives

Scientific Research Applications

Erythro-β,3-Dihydroxy-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .

Comparison with Similar Compounds

Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:

    L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

    Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.

The uniqueness of this compound lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .

Properties

CAS No.

34047-62-6

Molecular Formula

C₉H₁₁NO₅

Molecular Weight

213.19

Synonyms

Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI);  (βS)-β,3-Dihydroxy-L-tyrosine;  (+)-erythro-3,4-Dihydroxyphenylserine;  L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine;  erythro-Dopaserine;  L-Tyrosine, β,3-dihydroxy-, (β

Origin of Product

United States

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